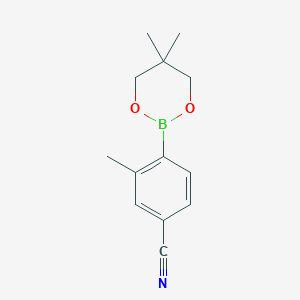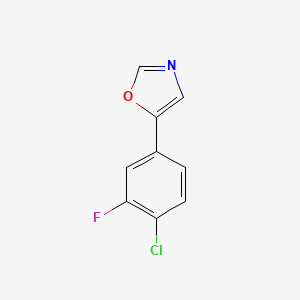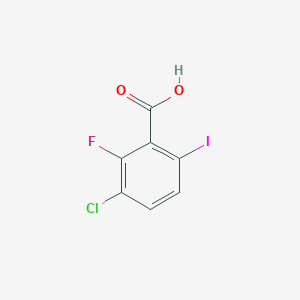
3-Chloro-2-fluoro-6-iodobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Chloro-2-fluoro-6-iodobenzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives. It has a molecular weight of 300.46 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound and its InChI code is 1S/C7H3ClFIO2/c8-3-1-2-4 (10)5 (6 (3)9)7 (11)12/h1-2H, (H,11,12) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 2-8°C .科学的研究の応用
3-Chloro-2-fluoro-6-iodobenzoic acid is used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, this compound is used as a reagent for the synthesis of other compounds, such as amines, esters, and amides. In biochemistry, it is used as a reagent for the synthesis of proteins and other biomolecules. In pharmacology, it is used as a reagent for the synthesis of drugs and other pharmaceuticals.
作用機序
Target of Action
Similar compounds like 2-fluoro-6-iodobenzoic acid have been used for the synthesis of fluoro-substituted benzoyl chlorides .
Biochemical Pathways
Similar compounds have been used in the synthesis of isocoumarins , suggesting potential involvement in pathways related to these structures.
Result of Action
Given its potential use in the synthesis of other compounds , it may play a role in facilitating certain chemical reactions within cells.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3-Chloro-2-fluoro-6-iodobenzoic acid . .
実験室実験の利点と制限
The advantages of using 3-Chloro-2-fluoro-6-iodobenzoic acid in lab experiments include its reactivity and versatility. It is a highly reactive reagent and can be used to synthesize a variety of compounds. It is also a versatile reagent, as it can be used for a variety of scientific research applications. The main limitation of using this compound in lab experiments is its potential toxicity. It is a halogenated benzoic acid derivative, and as such, it can be toxic if not handled properly.
将来の方向性
For the use of 3-Chloro-2-fluoro-6-iodobenzoic acid include the development of new synthetic methods and the exploration of its potential uses in biochemistry and pharmacology. The development of new synthetic methods could lead to the synthesis of more complex compounds, which could be used in a variety of scientific research applications. The exploration of its potential uses in biochemistry and pharmacology could lead to the development of new drugs and other pharmaceuticals. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications.
合成法
3-Chloro-2-fluoro-6-iodobenzoic acid can be synthesized in a variety of ways. The most common method is the reaction of 3-chloro-2-fluorobenzoic acid with 6-iodobenzoic acid in the presence of a base, such as potassium hydroxide or sodium hydroxide. The reaction is carried out at temperatures between 70 and 100°C, and the products are isolated and purified.
Safety and Hazards
生化学分析
Biochemical Properties
3-Chloro-2-fluoro-6-iodobenzoic acid plays a role in various biochemical reactions, primarily due to its ability to interact with enzymes and proteins. The presence of halogen atoms in its structure can enhance its binding affinity to certain biomolecules. For instance, the compound can act as an inhibitor for enzymes that are sensitive to halogenated substrates. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The nature of these interactions often involves the formation of halogen bonds, which can stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its usual reactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In certain cell lines, the compound has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). These pathways are crucial for regulating cell growth, differentiation, and apoptosis. Additionally, this compound can affect gene expression by modulating the activity of transcription factors that bind to DNA. This modulation can lead to changes in the expression levels of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity through the formation of stable enzyme-inhibitor complexes. The compound’s halogen atoms can form halogen bonds with amino acid residues in the enzyme’s active site, leading to a decrease in enzyme activity. Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to interact with DNA. This binding can result in either the activation or repression of specific genes, depending on the context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and enzyme activity. These effects can persist even after the compound has been removed from the experimental system, indicating that this compound can induce long-term changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can act as a mild inhibitor of enzyme activity and have minimal toxic effects. At higher doses, it can cause significant inhibition of enzyme activity and lead to adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s ability to form stable complexes with enzymes and disrupt normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of xenobiotics. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The presence of halogen atoms in the compound can influence its metabolic stability and the types of reactions it undergoes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters that recognize halogenated substrates. Once inside the cell, it can bind to proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound can be influenced by its chemical properties, such as its hydrophobicity and ability to form halogen bonds .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes. The localization of the compound can also influence its ability to modulate gene expression and enzyme activity .
特性
IUPAC Name |
3-chloro-2-fluoro-6-iodobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUJYNPMNYTADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

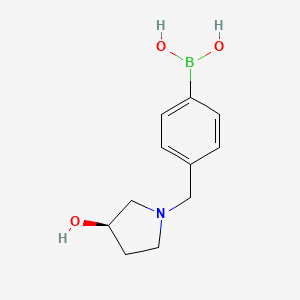
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclohexane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6296065.png)
![6-Ethoxy-[1,5]naphthyridin-4-ol](/img/structure/B6296072.png)
![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-di[bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocene, 97%](/img/structure/B6296084.png)

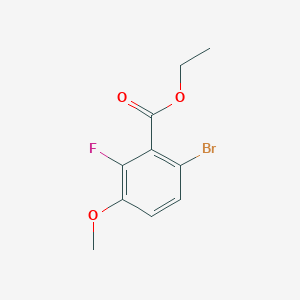
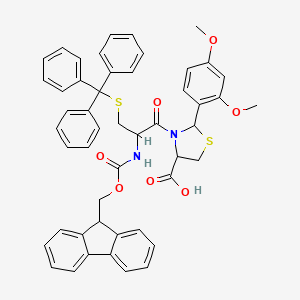

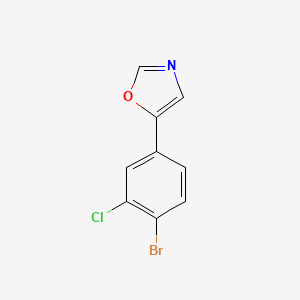
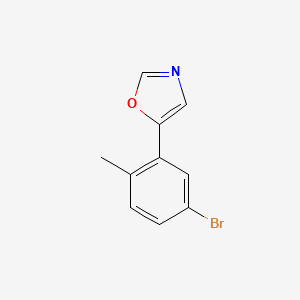
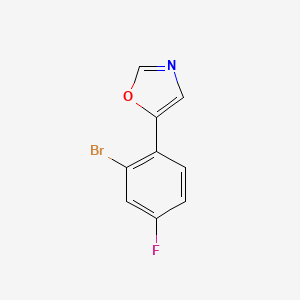
![5-[2-Chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B6296131.png)
